

D-Tyrosine Methyl Ester Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *D-Tyrosine methyl ester hydrochloride*

Cat. No.: B555876

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Introduction: **D-Tyrosine methyl ester hydrochloride** is a derivative of the non-proteinogenic amino acid D-tyrosine. Its ester and hydrochloride forms enhance its solubility and stability, making it a valuable compound in various research and development fields, particularly in neuroscience and pharmaceutical sciences. This document provides an in-depth overview of its chemical properties, relevant experimental protocols, and its role in biochemical pathways. It is primarily utilized as a chiral building block, a precursor in the synthesis of complex bioactive molecules, and as a research tool to investigate pathways involving tyrosine, such as catecholamine biosynthesis.^[1]

Physicochemical and Quantitative Data

A summary of the key quantitative and physicochemical properties of **D-Tyrosine methyl ester hydrochloride** is presented below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	231.7 g/mol	[1]
231.67 g/mol	[2]	
Molecular Formula	C ₁₀ H ₁₃ NO ₃ ·HCl	[1]
C ₁₀ H ₁₄ ClNO ₃	[2][3][4]	
CAS Number	3728-20-9	[1][2][3][4]
IUPAC Name	methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride	[2][4]
Synonyms	D-Tyr-OMe·HCl, Methyl D-tyrosinate hydrochloride	[1][2]
Melting Point	184-200 °C	[1][4]
Appearance	White to off-white or pale cream crystalline powder	[1][4]
Purity (by HPLC)	≥97.5%	[4]
Optical Rotation	[α] ²⁰ /D = -35 ± 2° (c=1 in DMF)	[1]
Storage Conditions	0-8 °C	[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **D-Tyrosine methyl ester hydrochloride** are crucial for its application in research. The following sections provide established protocols.

Synthesis of D-Tyrosine Methyl Ester Hydrochloride

The most common method for synthesizing amino acid methyl ester hydrochlorides is through the esterification of the corresponding amino acid using methanol in the presence of an acid catalyst.

Method 1: Using Thionyl Chloride

This protocol is adapted from the synthesis of the L-isomer.

- **Reaction Setup:** Suspend D-Tyrosine (e.g., 10 mmol) in methanol (e.g., 20 mL) in a three-neck flask equipped with a magnetic stirrer and a thermometer.
- **Cooling:** Cool the suspension in an ice bath to approximately -10 °C.
- **Reagent Addition:** Slowly add thionyl chloride (e.g., 15 mmol) dropwise to the stirred suspension, ensuring the reaction temperature is maintained below room temperature.
- **Reaction:** After the addition is complete, heat the mixture to reflux.
- **Monitoring:** Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
- **Workup:** Upon completion, cool the reaction mixture and remove the methanol by rotary evaporation.
- **Product Isolation:** The resulting crude product is dried to yield **D-Tyrosine methyl ester hydrochloride** as a white solid.

Method 2: Using Trimethylchlorosilane (TMSCl)

This method offers mild reaction conditions and generally provides high yields.^[5]

- **Reaction Setup:** Place D-Tyrosine (e.g., 0.1 mol) in a round-bottom flask.
- **Reagent Addition:** Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask and stir with a magnetic stirrer. Then, add methanol (100 mL).^[5]
- **Reaction:** Stir the resulting solution or suspension at room temperature.^[5]
- **Monitoring:** Monitor the reaction's completion via TLC.^[5]
- **Workup:** Once the reaction is complete, concentrate the mixture on a rotary evaporator to remove the solvent and excess reagent.^[5]

- Product Isolation: The remaining solid is the **D-Tyrosine methyl ester hydrochloride** product.[\[5\]](#)

High-Performance Liquid Chromatography (HPLC) Analysis

Accurate quantification and purity assessment are critical. The following is a general protocol for the chiral HPLC analysis of a tyrosine derivative, which can be adapted for **D-Tyrosine methyl ester hydrochloride**.

Instrumentation and Materials:

- HPLC System: A standard system with a pump, autosampler, column oven, and a UV-Vis detector.
- Chiral HPLC Column: A teicoplanin-based chiral stationary phase column is recommended for separating underivatized amino acid enantiomers.[\[6\]](#)
- Reagents: **D-Tyrosine methyl ester hydrochloride** reference standard ($\geq 98\%$ purity), HPLC grade methanol, acetonitrile, ammonium acetate, and formic acid.[\[6\]](#)

Protocol:

- Standard Preparation:
 - Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water.[\[6\]](#)
 - Working Standards: Prepare calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range of 1 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$.[\[6\]](#)
- Sample Preparation (from a biological matrix, e.g., plasma):
 - Protein Precipitation: To 100 μL of the sample, add 300 μL of ice-cold acetonitrile. Vortex vigorously for 1 minute.[\[6\]](#)

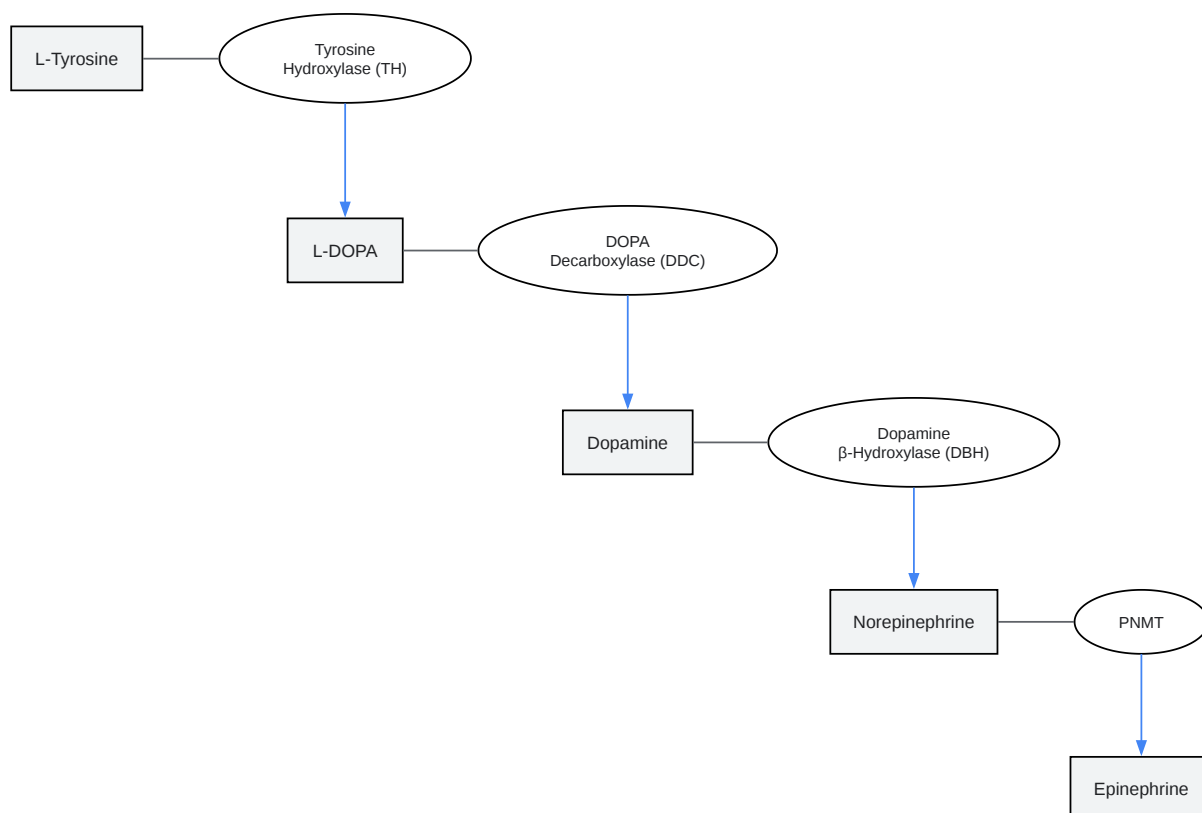
- Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the proteins.[\[6\]](#)
- Extraction: Carefully transfer the supernatant to a clean tube.
- Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.[\[6\]](#)
- Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial before injection.[\[6\]](#)
- HPLC Conditions (Example):
 - Mobile Phase: An isocratic mobile phase of 0.1% formic acid in water and methanol. The exact ratio should be optimized for the specific column and analyte.
 - Flow Rate: 0.5 - 1.0 mL/min.
 - Column Temperature: 25 °C.
 - Detection Wavelength: ~275 nm (for the phenyl group).
 - Injection Volume: 5 - 20 µL.
- Data Analysis:
 - Identify the analyte peak based on the retention time of the pure standard.
 - Construct a calibration curve by plotting the peak area against the concentration of the standards.
 - Quantify the concentration in the samples using the linear regression equation derived from the calibration curve.

Role in Biochemical Pathways and Research Applications

D-Tyrosine methyl ester hydrochloride serves as a crucial tool in neuroscience and pharmacology due to its relationship with the catecholamine biosynthesis pathway. While the natural pathway utilizes the L-isomer of tyrosine, the D-isomer and its derivatives are important in research for studying enzyme kinetics, as competitive inhibitors, or as controls in stereospecific assays.

Catecholamine Biosynthesis Pathway

The catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—are synthesized from tyrosine.^{[7][8][9]} This pathway is fundamental to numerous physiological and neurological processes.



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Caption: The biosynthesis pathway of catecholamines starting from L-Tyrosine.

This pathway's rate-limiting step is the conversion of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase (TH).[10] D-Tyrosine derivatives can be used to probe the active site and stereospecificity of this crucial enzyme.

Applications in Research and Drug Development

- **Neuroscience Research:** As a precursor to neurotransmitters, this compound and its isomers are valuable in studies investigating brain function, catecholamine metabolism, and the development of treatments for neurological and psychiatric disorders.[1]
- **Pharmaceutical Development:** **D-Tyrosine methyl ester hydrochloride** is used as a starting material or intermediate in the synthesis of various pharmaceutical agents, including chiral drugs and peptide-based therapeutics.
- **Flavor and Nutrition:** It has been explored as a potential supplement to enhance flavor profiles and nutritional value in food products.[1]

Conclusion: **D-Tyrosine methyl ester hydrochloride** is a versatile chemical entity with well-defined physicochemical properties. Its utility in organic synthesis and as a tool in biochemical and pharmaceutical research is well-established. The protocols and pathway information provided in this guide offer a foundational resource for researchers and scientists working with this compound, facilitating its effective application in the laboratory.

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